N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide, also known by its chemical formula C₁₁H₁₁N₃OS, is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes:: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves several steps. One common approach is the condensation of 5-ethyl-1,3,4-thiadiazole-2-amine with 1-benzofuran-2-carboxylic acid. The reaction typically occurs under mild conditions, yielding the desired compound.
Industrial Production:: While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. These methods often involve optimization for yield, cost, and safety.
Chemical Reactions Analysis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction processes may yield corresponding amines or other reduced derivatives.
Substitution: Substitution reactions at the thiadiazole ring or benzofuran moiety are possible.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids play crucial roles.
Major Products: These reactions yield derivatives with modified functional groups, impacting solubility, bioactivity, and stability.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide derivatives for potential drug candidates due to their diverse chemical properties.
Materials Science: Its unique structure makes it useful for designing novel materials.
Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.
Anti-Epileptic Potential: Certain analogs have been investigated as anti-epileptic agents.
Other Biological Activities: Further studies explore its effects on other biological targets.
Agrochemicals: Potential use in pesticides or herbicides.
Pharmaceuticals: Building blocks for drug development.
Mechanism of Action
The precise mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide stands out for its unique structure, similar compounds include other thiadiazole derivatives and benzofuran-based molecules.
Properties
Molecular Formula |
C13H11N3O2S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C13H11N3O2S/c1-2-11-15-16-13(19-11)14-12(17)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3,(H,14,16,17) |
InChI Key |
BZLLZRNKRZDYHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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